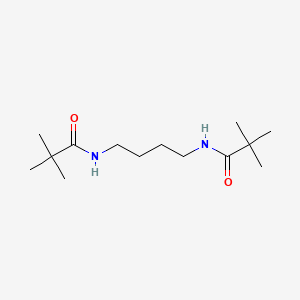![molecular formula C22H26N4OS2 B10970499 2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10970499.png)
2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a thienyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the thienyl and phenylethyl groups. Common reagents used in these reactions include allyl bromide, ethyl methyl ketone, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The allyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and thienyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-BENZYLOXY)PHENYL)ACETAMIDE
Uniqueness
What sets 2-{[4-ALLYL-5-(4-ETHYL-5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the allyl, ethyl, and methyl groups, along with the triazole and thienyl moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26N4OS2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[[5-(4-ethyl-5-methylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H26N4OS2/c1-5-12-26-21(19-13-28-16(4)18(19)6-2)24-25-22(26)29-14-20(27)23-15(3)17-10-8-7-9-11-17/h5,7-11,13,15H,1,6,12,14H2,2-4H3,(H,23,27) |
InChI Key |
JJTGKPBNLHANOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(N2CC=C)SCC(=O)NC(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10970416.png)

![2-[(3-chloro-4-fluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970428.png)
![3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10970434.png)
![4-ethyl-3-(4-methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10970436.png)
![N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10970439.png)
![3-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10970444.png)
![N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10970451.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]acetamide](/img/structure/B10970453.png)
![(5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10970459.png)

![2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10970477.png)
![2-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10970485.png)

